1,2-双(3-丁烯基)碳硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

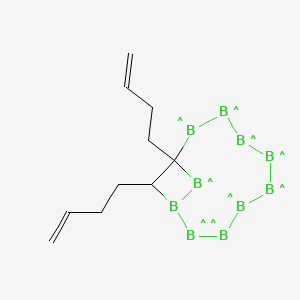

1,2-Bis(3-butenyl)carborane is a chemical compound with the molecular formula C10H14B10 . It is used in the preparation of bis(butenyl)dicarbadodecaborane via copper catalyzed cross-coupling reaction of di(methyl)dicarbadodecaborane and allyl bromide .

Synthesis Analysis

The synthesis of carborane compounds involves the generation of carbanions, which are key intermediates in carbon vertex chemistry of carborane clusters . For instance, the synthesis and structural characterization of free ortho-carboranyl [C2B10H11]-, a three-dimensional inorganic analog of the elusive phenyl anion that features a “naked” carbanion center, has been reported .Molecular Structure Analysis

Carboranes are inorganic clusters that exhibit 3D aromaticity and behave as organomimetic molecules . The structure of carborane compounds can be analyzed based on the Wade-Mingos Rules, which have had a profound effect on several aspects of cluster chemistry .Chemical Reactions Analysis

Carboranes can be deprotonated, and the carbon-coordinated potassium cations can be subsequently encapsulated into crown ethers generating the first examples of structurally characterized “naked” carboranyl carbanions . These reactive species are key intermediates in carbon vertex chemistry of carborane clusters .Physical And Chemical Properties Analysis

Carboranes are highly hydrophobic clusters . They are reactive synthetic blocks, which exist as complex mixtures of aggregates and solvates .科学研究应用

Drug Design and Therapeutics

Carboranes have been identified as potential “new keys for old locks” in the field of medicine, particularly in drug design . The unique structure of carboranes, including 1,2-Bis(3-butenyl)carborane, allows them to interact with important biological receptors, offering new avenues for therapeutic treatments. Their highly hydrophobic nature can lead to increased cell membrane permeability and stability against metabolic degradation, making them promising candidates for drug development.

High-Temperature Aerospace Adhesives

1,2-Bis(3-butenyl)carborane has been studied for its application in high-temperature stable adhesives, particularly in aerospace contexts . The compound’s stability at elevated temperatures makes it suitable for creating adhesives that maintain their integrity and bonding properties under the extreme conditions encountered in aerospace applications.

Boron Neutron Capture Therapy (BNCT)

Carboranes are promising agents for BNCT, a cancer treatment method that targets tumor cells with boron-containing compounds . 1,2-Bis(3-butenyl)carborane can be used to deliver boron atoms to cancerous tissues, where they can capture neutrons and undergo fission reactions that selectively destroy tumor cells while sparing healthy tissue.

作用机制

安全和危害

未来方向

属性

InChI |

InChI=1S/C10H15B10/c1-3-5-7-9-10(8-6-4-2)11-13-14-15-16-17-18-19-20(9)12-10/h3-4,9H,1-2,5-8H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQCVFHRGHJYMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2([B]B(C2CCC=C)[B][B][B]1)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15B10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(3-butenyl)carborane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)

![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)

![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1527119.png)

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)

![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)